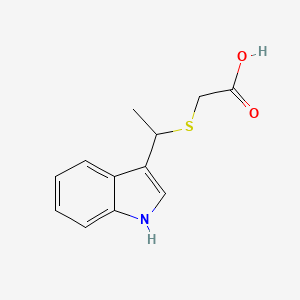

2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

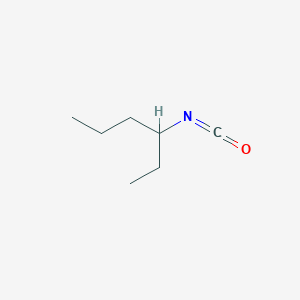

“2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid” is a compound that belongs to the class of indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .Chemical Reactions Analysis

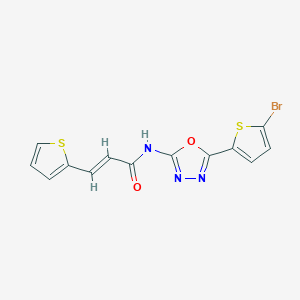

The chemical reactions involving indole derivatives have been extensively studied . For instance, several 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .科学的研究の応用

Antiviral Research

Specific Scientific Field

Virology and antiviral drug development.

2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid

has been investigated for its potential as an antiviral agent, particularly against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), responsible for COVID-19. Researchers have identified this compound as a promising inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme involved in viral replication.

Experimental Procedures

Results and Outcomes

Plant Biology

Specific Scientific Field

Plant physiology and growth regulation.

2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid

is a derivative of indole-3-acetic acid (IAA), a natural plant hormone. Beyond its role as a plant growth regulator, this compound plays a crucial role in tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .

Antioxidant Potential

Specific Scientific Field

Biochemistry and pharmacology.

Summary of the Application

Researchers have explored the antioxidant potential of 2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid derivatives. For example, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives exhibited good scavenging potential, comparable to ascorbic acid (positive control), in DPPH assays .

特性

IUPAC Name |

2-[1-(1H-indol-3-yl)ethylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8(16-7-12(14)15)10-6-13-11-5-3-2-4-9(10)11/h2-6,8,13H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZYSHFEQXXQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)

![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2737955.png)

![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2737958.png)

![1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2737961.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B2737969.png)

![(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737971.png)